molecular formula C10H10O2 B1457580 Isochromane-7-carbaldehyde CAS No. 1187243-82-8

Isochromane-7-carbaldehyde

Cat. No. B1457580
CAS RN: 1187243-82-8
M. Wt: 162.18 g/mol
InChI Key: SUHLYKUQPUNPIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isochromane derivatives can be synthesized through various methods. One such method involves an Oxa-Pictet Spengler type cyclization strategy . This method involves the use of achiral dirhodium salts and chiral N, N′-dioxide–metal complexes, along with the use of α-diazoketones . This strategy has been found to be efficient in the synthesis of isochromane derivatives .


Molecular Structure Analysis

The molecular structure of Isochromane-7-carbaldehyde is composed of a fused bicyclic ring system with an aldehyde functional group. The structure and physical properties of the compound are influenced by substituents and conjugated double bonds .


Chemical Reactions Analysis

Isochromane-7-carbaldehyde can undergo various chemical reactions due to its reactivity. For instance, it can participate in oxidation, reduction, and substitution reactions . It has also been found to be involved in α-glucosidase inhibition and anti-oxidation against DPPH radical .


Physical And Chemical Properties Analysis

Isochromane-7-carbaldehyde appears as a colorless to light yellow liquid. It is sparingly soluble in water but soluble in various organic solvents such as ethanol, methanol, and chloroform. The compound’s physical and chemical properties are influenced by substituents and conjugated double bonds .

Scientific Research Applications

Natural Product Derivatives

Isochromane derivatives have been found in the mangrove fungus Aspergillus ustus . These derivatives, including Isochromane-7-carbaldehyde, have been isolated from the fermentation broth of the fungus. The structures of these compounds were elucidated based on spectroscopic analysis, CD and ECD calculation .

Anti-Oxidation

Some Isochromane derivatives have shown anti-oxidation properties. For instance, compounds isolated from Aspergillus ustus exhibited anti-oxidation against DPPH radical with IC50 values of 1.4 mM and 25.7 μM .

α-Glucosidase Inhibition

Isochromane derivatives have also been found to inhibit α-glucosidase. This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels, which is beneficial for individuals with diabetes .

Optical Properties

Heterocyclic aldehydes, including Isochromane-7-carbaldehyde, show a variety of optical properties . These properties can be leveraged in various applications, such as the development of optical chemosensors .

Versatility in Reactivity

The versatility of the reactivity of heterocyclic aldehydes allows them to yield a wide range of more complex compounds . This makes them valuable in areas such as medicinal, materials, and supramolecular chemistry .

Ion Optical Chemosensors

Heterocyclic aldehydes have been reported in the literature as ion chemosensors . They can be used for the detection and quantification of ions and molecules with environmental and medicinal relevance .

Safety And Hazards

Isochromane-7-carbaldehyde is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. Protective clothing, gloves, and eye protection should be worn when handling the compound .

properties

IUPAC Name

3,4-dihydro-1H-isochromene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLYKUQPUNPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochromane-7-carbaldehyde

CAS RN

1187243-82-8
Record name 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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